An In-depth Technical Guide to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS 136516-16-0)
An In-depth Technical Guide to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS 136516-16-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, with the CAS Registry Number 136516-16-0, is a heterocyclic organic compound of significant interest within the agrochemical and pharmaceutical industries. As a derivative of nitroguanidine, this molecule serves as a key intermediate in the synthesis of various bioactive compounds, particularly insecticides.[1] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, synthesis, and safety considerations, drawing from available scientific literature and technical data sheets.
Chemical Identity and Nomenclature
This compound is systematically named N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide.[2] It is also commonly referred to by several synonyms, including:
-
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine[3]
-
N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide[4]
-
1,3,5-Triazin-2-amine, 1,4,5,6-tetrahydro-1,5-dimethyl-N-nitro-[3]
The molecular formula of the compound is C₅H₁₁N₅O₂, and it has a molecular weight of approximately 173.17 g/mol .[5]
Physicochemical Properties
A summary of the available physicochemical data for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is presented in the table below. It is important to note that much of the publicly available data is predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₅O₂ | [5] |
| Molecular Weight | 173.17 g/mol | [5] |
| Boiling Point | 271.3 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.45 g/cm³ (Predicted) | [4][6] |
| Flash Point | 117.9 °C | [4] |
| pKa | 6.46 ± 0.20 (Predicted) | [6] |
| Solubility | No data available | [4] |
Structural Elucidation and Crystallography
The molecular structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been determined by single-crystal X-ray diffraction.[7] The analysis reveals that the asymmetric unit of the crystal contains two independent molecules. The central 1,3,5-triazine ring adopts an envelope conformation.[7]
The structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. Intramolecular C-H···N and N-H···O hydrogen bonds lead to the formation of nearly planar five- and six-membered rings.[7] In the crystal lattice, intermolecular N-H···N, C-H···N, and C-H···O hydrogen bonds link the molecules together.[7]
Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.6490 (13) |
| b (Å) | 30.103 (6) |
| c (Å) | 8.2940 (17) |
| β (°) | 104.19 (3) |
| Volume (ų) | 1609.4 (6) |
| Z | 8 |
Source: Zhao et al., 2008[7]
Molecular Structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Caption: 2D representation of the molecular structure.
Synthesis and Manufacturing
The formation of the hexahydro-1,3,5-triazine ring is a key step, which is often achieved through the condensation of an amine, an imine, and formaldehyde or its equivalent.
Generalized Synthesis Pathway
Caption: Reactants for the synthesis of the title compound.
Applications in Research and Development
The primary application of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is as a chemical intermediate.[1] The 2-nitroimino-hexahydro-1,3,5-triazine moiety is a crucial pharmacophore in a class of insecticides. This structural motif is found in several commercially important agrochemicals.
Research in this area focuses on the synthesis of novel derivatives with improved insecticidal activity, broader spectrum, and enhanced environmental safety profiles. The title compound serves as a versatile building block for introducing the dimethylated triazine core into more complex molecules.
Safety and Handling
The available Safety Data Sheets (SDS) for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine indicate that the compound should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including safety goggles, gloves, and protective clothing, is recommended.[4]
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
Consult a physician in case of exposure.[4]
Specific toxicological data, such as LD50 values, are largely unavailable in public literature.[4] Similarly, detailed information on its environmental fate and ecotoxicity is not well-documented.[4]
Analytical Characterization
While detailed spectral data is not widely published, the characterization of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine would typically involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The complexity of the spectra for related triazine compounds can be influenced by the presence of rotamers in solution.[10]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C-H, C=N, and N-O bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and as a quantitative analytical method.
PubChem entries for this compound indicate the availability of ¹H NMR spectra, although the raw data is not directly provided.[2][3]
Conclusion
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a compound of considerable interest due to its role as a key intermediate in the synthesis of insecticides. Its chemical structure has been well-elucidated by X-ray crystallography, providing a solid foundation for understanding its reactivity and for the rational design of novel derivatives. While detailed information on its synthesis, reactivity, and biological activity is not extensively covered in readily accessible literature, the available data underscores its importance in the field of agrochemical research. Further studies to fully characterize its properties and to explore its potential in other areas of drug discovery would be of significant value to the scientific community.
References
-
Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. [Link]
- Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine. (1998).
- Structural characterization of triazines. (n.d.). [Source document appears to be a chapter from a thesis or book, specific publication details are unavailable in the search results].
-
N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. (n.d.). PubChem. [Link]
-
N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide. (n.d.). PubChem. [Link]
-
J-PlatPat. (n.d.). WIPO Inspire. [Link]
-
A novel synthetic method of 2-nitroimino-5-nitro-hexahydro1,3,5-triazine (NNHT). (2025). ResearchGate. [Link]
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). [Source document is a research article, specific publication details are unavailable in the search results].
-
2-Nitroimino-3,5-dimethyl-1,3,5-hexahydrotriazine. (n.d.). Alzchem Group. [Link]
-
Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. (1983). PubMed. [Link]
- JPH01134719U. (n.d.).
-
Japan Patent Office. (n.d.). Japan Patent Office. [Link]
- JPS4946751A. (n.d.).
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